Cas no 1807063-14-4 (Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate)

エチル2-クロロメチル-4-シアノ-6-(ジフルオロメトキシ)安息香酸エステルは、高度に機能化されたベンゼン誘導体であり、有機合成中間体として重要な役割を果たします。分子内にクロロメチル基、シアノ基、およびジフルオロメトキシ基を有するため、多様な化学変換が可能です。特に、医農薬品の合成において有用なビルディングブロックとしての応用が期待されます。ジフルオロメトキシ基の導入により、脂溶性の調整や代謝安定性の向上が図れる点が特徴です。また、エステル部位は加水分解やアミノ化反応によるさらなる修飾が可能であり、構造多様性の拡張に寄与します。

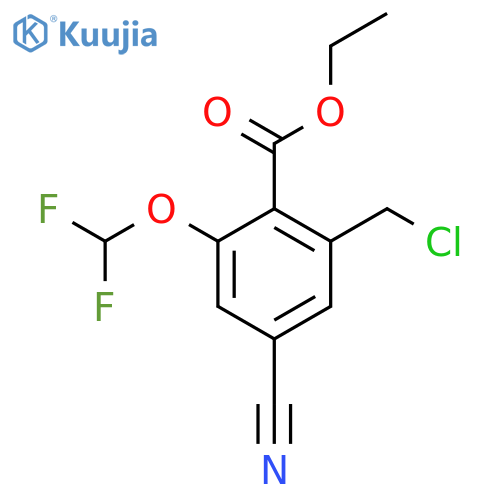

1807063-14-4 structure

商品名:Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate

CAS番号:1807063-14-4

MF:C12H10ClF2NO3

メガワット:289.662509441376

CID:4948386

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate

-

- インチ: 1S/C12H10ClF2NO3/c1-2-18-11(17)10-8(5-13)3-7(6-16)4-9(10)19-12(14)15/h3-4,12H,2,5H2,1H3

- InChIKey: ZRFLJRWPMQTLAR-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C#N)C=C(C=1C(=O)OCC)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 358

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017024-500mg |

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |

1807063-14-4 | 97% | 500mg |

790.55 USD | 2021-06-18 | |

| Alichem | A015017024-250mg |

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |

1807063-14-4 | 97% | 250mg |

480.00 USD | 2021-06-18 | |

| Alichem | A015017024-1g |

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate |

1807063-14-4 | 97% | 1g |

1,445.30 USD | 2021-06-18 |

Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1807063-14-4 (Ethyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬